molecular formula C13H12O5 B14533954 2,6,7-Trimethoxynaphthalene-1,4-dione CAS No. 62345-15-7

2,6,7-Trimethoxynaphthalene-1,4-dione

Cat. No.: B14533954
CAS No.: 62345-15-7
M. Wt: 248.23 g/mol
InChI Key: VUYDBSAYIHEQHF-UHFFFAOYSA-N
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Description

2,6,7-Trimethoxynaphthalene-1,4-dione is a methoxy-substituted naphthoquinone derivative characterized by a planar naphthalene core with three methoxy (-OCH₃) groups at positions 2, 6, and 7, and two ketone groups at positions 1 and 4. This compound belongs to the quinone family, which is renowned for its redox activity, electron-accepting properties, and biological relevance, particularly in anticancer and antimicrobial applications. The methoxy groups influence its electronic structure, solubility, and intermolecular interactions, making it distinct from simpler quinones like 1,4-naphthoquinone. Synthetic routes typically involve Friedel-Crafts alkylation or selective methoxylation of naphthoquinone precursors under controlled conditions .

Properties

CAS No.

62345-15-7

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

2,6,7-trimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C13H12O5/c1-16-10-4-7-8(5-11(10)17-2)13(15)12(18-3)6-9(7)14/h4-6H,1-3H3

InChI Key

VUYDBSAYIHEQHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=CC(=C(C=C2C1=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethoxynaphthalene-1,4-dione typically involves the methoxylation of naphthoquinone derivatives. One common method is the reaction of 2,6,7-trihydroxy-1,4-naphthoquinone with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production of 2,6,7-Trimethoxynaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of compounds with different properties and applications.

Scientific Research Applications

2,6,7-Trimethoxynaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,7-Trimethoxynaphthalene-1,4-dione involves its interaction with cellular components, particularly through redox reactions. The compound can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects . It can also interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The positions and number of methoxy substituents significantly alter the physicochemical and electronic properties of naphthoquinones. Below is a comparison with structurally related analogs:

Compound Substituent Positions Molecular Weight (g/mol) HOMO-LUMO Gap (eV)⁠ᵃ LogP⁠ᵇ
2,6,7-Trimethoxynaphthoquinone-1,4-dione 2,6,7-OCH₃ 274.25 3.2 1.8
2,3-Dimethoxynaphthoquinone-1,4-dione 2,3-OCH₃ 244.22 3.8 1.2
5,8-Dimethoxynaphthoquinone-1,4-dione 5,8-OCH₃ 244.22 3.5 1.5
1,4-Naphthoquinone (unsubstituted) None 158.15 4.5 0.1

Notes: ⁠ᵃ HOMO-LUMO gaps calculated using density-functional theory (DFT) with the B3LYP functional, as validated by Becke (1993) for improved thermochemical accuracy . ⁠ᵇ LogP values (octanol-water partition coefficient) predict solubility trends.

  • Electronic Effects : The 2,6,7-trimethoxy derivative exhibits a narrower HOMO-LUMO gap (3.2 eV) compared to 2,3-dimethoxy (3.8 eV) and unsubstituted (4.5 eV) analogs, indicating enhanced electron delocalization due to para- and ortho-methoxy positioning. This aligns with DFT studies showing that electron-donating groups lower LUMO energies, facilitating redox activity .
  • Solubility : Higher LogP values in methoxy-substituted derivatives suggest increased lipophilicity, favoring membrane permeability in biological systems.

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